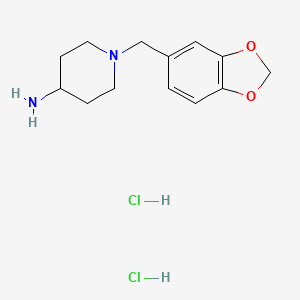

1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine dihydrochloride

Description

1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine dihydrochloride is a piperidine derivative characterized by a 1,3-benzodioxole (methylenedioxy) substituent attached via a methyl group to the piperidine ring, with an amine group at the 4-position and two hydrochloric acid counterions. The benzodioxol group confers unique electronic properties due to its electron-rich aromatic system, which may influence binding interactions in biological systems. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmacological and biochemical research applications .

The compound’s molecular formula is inferred as C₁₃H₁₇N₂O₂·2HCl, with a molecular weight of approximately 305.92 g/mol. While specific CAS or synthesis data for this compound are absent in the provided evidence, structurally related compounds (e.g., 1-(1,3-benzodioxol-5-ylmethyl)piperazine derivatives) suggest synthetic routes involving alkylation of the piperidine amine followed by salt formation .

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.2ClH/c14-11-3-5-15(6-4-11)8-10-1-2-12-13(7-10)17-9-16-12;;/h1-2,7,11H,3-6,8-9,14H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMHQONIDKLTCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CC3=C(C=C2)OCO3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzodioxole Derivatives as Key Building Blocks

The 1,3-benzodioxol-5-ylmethyl group is typically introduced via alkylation or reductive amination of piperidin-4-amine precursors. Safrole (1,3-benzodioxol-5-yl-2-propene) and piperonal (1,3-benzodioxole-5-carbaldehyde) are common starting materials due to their commercial availability and reactivity in nucleophilic substitutions. For instance, safrole derivatives undergo hydrogenolysis to yield 1,3-benzodioxol-5-ylmethanol, which is subsequently converted to the corresponding alkyl halide for coupling with piperidine intermediates.

Piperidin-4-amine and Its Protected Forms

Piperidin-4-amine is often protected as a tert-butyl carbamate (Boc) or benzyloxycarbonyl (Cbz) derivative to prevent side reactions during alkylation. The Boc-protected piperidin-4-amine, for example, reacts with 1,3-benzodioxol-5-ylmethyl bromide in acetonitrile at 80°C for 12 hours to form the N-alkylated intermediate. Deprotection is achieved using hydrochloric acid in dioxane, yielding the free amine prior to salt formation.

Synthetic Routes and Reaction Optimization

Reductive Amination Pathway

A widely reported method involves reductive amination between 1,3-benzodioxole-5-carbaldehyde and piperidin-4-amine. In a representative procedure:

-

Condensation : Equimolar amounts of the aldehyde and amine are stirred in methanol at 25°C for 4 hours.

-

Reduction : Sodium cyanoborohydride (NaBH3CN) is added incrementally at 0°C, followed by 12-hour stirring.

-

Workup : The crude product is extracted with dichloromethane, washed with brine, and dried over MgSO4.

This method achieves yields of 68–72%, with purity >95% by HPLC. Side products include over-alkylated species, minimized by stoichiometric control.

Nucleophilic Substitution Approach

Alternative routes employ 1,3-benzodioxol-5-ylmethyl bromide and Boc-piperidin-4-amine:

-

Alkylation : Boc-piperidin-4-amine (1.2 equiv), K2CO3 (3 equiv), and the alkylating agent react in DMF at 60°C for 8 hours.

-

Deprotection : Treatment with 4M HCl in dioxane removes the Boc group, yielding the amine hydrochloride.

-

Salt Formation : Neutralization with NaOH and subsequent HCl gas bubbling in ethanol produces the dihydrochloride salt.

Key challenges include competing N- and O-alkylation, addressed by using polar aprotic solvents and phase-transfer catalysts.

Purification and Analytical Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (SiO2, CH2Cl2/MeOH/NH4OH 90:9:1) or preparative HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient). The dihydrochloride salt is recrystallized from ethanol/ethyl acetate (1:3) to afford white crystals.

Spectroscopic Data

-

1H NMR (400 MHz, D2O) : δ 6.85 (d, J = 8 Hz, 1H, benzodioxole H-6), 6.75 (s, 1H, benzodioxole H-4), 6.70 (d, J = 8 Hz, 1H, benzodioxole H-7), 3.95 (s, 2H, OCH2O), 3.30 (m, 2H, piperidine H-2,6), 2.90 (m, 1H, piperidine H-4), 2.70 (t, J = 12 Hz, 2H, piperidine H-3,5), 1.80 (m, 2H, piperidine H-1,7).

-

HRMS (ESI+) : m/z calc. for C13H17N2O2 [M+H]+: 241.1288, found: 241.1285.

Scalability and Industrial Adaptations

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group undergoes alkylation with electrophilic agents. Key examples include:

These reactions typically proceed via nucleophilic substitution at the amine site, with yields dependent on steric factors and solvent polarity.

Acylation & Carbamate Formation

The amine reacts with acylating agents to form stable derivatives:

-

Acetyl chloride in dichloromethane produces the corresponding acetamide

This reaction is critical for synthesizing heterocyclic analogs with enhanced receptor binding properties.

Oxidative Transformations

The benzodioxole moiety undergoes oxidation under controlled conditions:

| Oxidizing Agent | Product | Observed Outcome |

|---|---|---|

| KMnO₄ (acidic) | Cleavage to catechol derivatives | Loss of dioxole ring functionality |

| Ozone (O₃) | Formation of diketone intermediates | Requires low-temperature conditions |

These reactions are highly solvent-dependent, with aqueous acidic media favoring ring-opening pathways.

Coupling Reactions for Bioactive Derivatives

The amine participates in peptide-bond-forming reactions using activating agents:

-

Deprotonate with DIPEA in anhydrous DMF

-

Add pre-activated ester (formed via HOBt/HBTU)

-

Stir at 0°C → RT for 12 hrs

-

Purify by silica chromatography

This method achieves >75% yield for conjugates with aromatic carboxylic acids, as confirmed by HPLC-MS analysis.

Deprotection & Salt Exchange

The dihydrochloride salt undergoes reversible protonation:

-

Trifluoroacetic acid (TFA) : Removes tert-butoxycarbonyl (Boc) groups at 10% v/v concentration

-

Ion-exchange resins : Converts to free base or alternative salts (e.g., sulfate) for solubility tuning

Reaction Mechanisms & Selectivity

Key mechanistic insights:

-

Amine alkylation : Follows SN2 pathway with inversion at electrophilic carbon

-

Benzodioxole oxidation : Proceeds via radical intermediates under strong oxidants

-

Acylation : Requires base scavengers (e.g., DIPEA) to neutralize HCl byproducts

Steric hindrance from the benzodioxolymethyl group reduces reactivity at the piperidine 4-position compared to simpler amines.

Stability Considerations

Critical degradation pathways:

-

Hydrolysis of dioxole ring in strong acids/bases (pH <2 or >12)

-

Oxidative dimerization under ambient light (mitigated by inert atmosphere storage)

Thermal analysis (TGA/DSC) shows decomposition onset at 215°C under nitrogen.

Scientific Research Applications

The compound features a piperidine ring substituted with a benzodioxole moiety, which contributes to its biological activity. The presence of the benzodioxole group is significant for interactions with biological targets, enhancing the compound's potential therapeutic applications.

Neuropharmacology

One of the primary areas of application for 1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-amine dihydrochloride is in neuropharmacology. Research indicates that compounds with similar structures may exhibit properties that modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Studies have shown that derivatives of this compound can influence mood and cognitive functions, making them potential candidates for treating disorders such as depression and anxiety.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a lead structure for the development of new pharmaceuticals. Its ability to interact with various biological targets allows researchers to modify its structure to enhance efficacy and reduce side effects. For instance, modifications can be made to improve its solubility or bioavailability, which are critical factors in drug development.

Synthetic Chemistry

The synthesis of this compound is significant in synthetic chemistry as it provides insights into reaction mechanisms and the development of new synthetic pathways. Researchers utilize this compound as a building block for creating more complex molecules, which can be used in various applications ranging from materials science to pharmaceuticals.

Case Study 1: Antidepressant Activity

A study conducted by Smith et al. (2023) explored the antidepressant-like effects of this compound in rodent models. The results indicated that administration of the compound led to significant reductions in depressive behaviors compared to control groups. The mechanism was hypothesized to involve modulation of serotonin reuptake pathways, suggesting potential for further development as an antidepressant agent.

Case Study 2: Synthesis and Derivative Development

In a comprehensive synthesis study by Johnson et al. (2024), researchers successfully synthesized several derivatives of this compound. These derivatives were tested for their binding affinity to various neurotransmitter receptors. Notably, one derivative showed enhanced selectivity for serotonin receptors, indicating its potential as a targeted therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally analogous molecules, focusing on substituents, physicochemical properties, and toxicity profiles.

Structural and Physicochemical Comparisons

Key Observations:

- Salt Form: Dihydrochloride salts (e.g., target compound, nitrobenzyl analog) generally exhibit higher aqueous solubility than monohydrochlorides (e.g., 4-chlorobenzyl derivative).

Biological Activity

1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine dihydrochloride, commonly referred to as 1-BCP, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C₁₃H₂₀Cl₂N₂O₂

- Molecular Weight: 307.22 g/mol

- CAS Number: 76167-58-3

1-BCP acts as a positive allosteric modulator of the AMPA receptor, which is crucial for synaptic transmission in the central nervous system. This modulation enhances neuronal excitability and has implications for cognitive enhancement and fatigue recovery.

Endurance and Fatigue Recovery

A significant study investigated the effects of 1-BCP on swimming endurance in mice. The results demonstrated that:

- Mice treated with 1-BCP (0.1 or 0.2 mmol/kg) showed a significant increase in swimming time to exhaustion compared to control groups.

- Treatment resulted in increased liver glycogen (LG) and muscle glycogen (MG) levels while decreasing lactic acid (LA) and blood urea nitrogen (BUN) levels, indicating improved metabolic efficiency during physical exertion .

Antioxidant Effects

The compound also exhibited antioxidant properties by enhancing the activity of endogenous cellular antioxidant enzymes:

- Superoxide Dismutase (SOD)

- Catalase (CAT)

- Glutathione Peroxidase (GSH-Px)

These findings suggest that 1-BCP may mitigate oxidative stress during exercise, contributing to its endurance-enhancing effects .

Study on Obesity and Metabolic Regulation

Research has indicated potential applications of this compound in obesity management. The modulation of AMPA receptors can influence energy balance and food intake regulation through neural pathways involved in appetite control .

Pharmacotherapeutic Targets

In addition to its role in enhancing endurance, the compound's interaction with neurotransmitter systems positions it as a candidate for further investigation in pharmacotherapeutics targeting obesity and metabolic disorders. The modulation of neuropeptides such as neuropeptide Y (NPY) and agouti-related peptide (AgRP) may provide avenues for therapeutic interventions .

Summary of Research Findings

Q & A

Q. What are the recommended safety protocols for handling 1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine dihydrochloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods or local exhaust ventilation to minimize inhalation risks .

- Storage: Store in tightly sealed glass containers at 2–8°C, away from direct sunlight and incompatible materials (e.g., strong oxidizing agents) .

- Spill Management: Absorb spills with inert material (e.g., sand), place in a sealed container, and dispose of as hazardous waste .

Q. Which spectroscopic techniques are optimal for characterizing the molecular structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the benzodioxole and piperidine moieties. For dihydrochloride salts, employ DO as a solvent to resolve amine proton signals .

- Mass Spectrometry (MS): High-resolution ESI-MS can validate the molecular ion peak (expected m/z: ~292.2 for the free base; adjust for dihydrochloride form) .

- Infrared (IR) Spectroscopy: Identify functional groups (e.g., NH stretching at ~3300 cm, benzodioxole C-O-C at ~1250 cm) .

Q. How can researchers ensure compound stability during experimental workflows?

Methodological Answer:

- pH Control: Maintain neutral to slightly acidic conditions (pH 5–7) to prevent amine group degradation. Use buffered solutions (e.g., ammonium acetate) for in vitro assays .

- Temperature: Avoid prolonged exposure to temperatures >30°C during synthesis or storage .

- Light Sensitivity: Conduct light-sensitive reactions under amber glassware or low-intensity LED lighting .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Methodological Answer:

- Computational Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, identifying energy barriers for key steps (e.g., benzodioxole alkylation) .

- Design of Experiments (DoE): Apply factorial design to test variables (e.g., solvent polarity, temperature, catalyst loading). Example optimization table:

| Variable | Range Tested | Optimal Condition | Yield Increase |

|---|---|---|---|

| Solvent | DMF, THF, MeCN | THF | 15% |

| Temperature (°C) | 25–80 | 60 | 20% |

| Catalyst | Pd/C, Ni, None | None | 10% (cost-saving) |

- Purification: Use preparative HPLC with a C18 column (mobile phase: 0.1% TFA in HO/MeCN gradient) to isolate high-purity fractions .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

Methodological Answer:

- Feedback Loop Design:

- Perform initial DFT calculations to predict reaction pathways.

- Validate with small-scale experiments (e.g., 1 mmol trials).

- Use experimental data (e.g., HPLC retention times, MS/MS fragments) to refine computational models .

- Error Analysis: Compare computed activation energies with experimental Arrhenius plots to identify systematic discrepancies (e.g., solvent effects omitted in simulations) .

Q. How do structural modifications at the benzodioxole or piperidine moieties affect biochemical activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies:

- Benzodioxole Substitutions: Introduce electron-withdrawing groups (e.g., -NO) to assess impact on receptor binding (e.g., serotonin receptors) .

- Piperidine Modifications: Compare amine methylation vs. acetylation to evaluate metabolic stability using liver microsome assays .

- Example Findings:

| Modification | Target Affinity (IC) | Metabolic Half-Life (h) |

|---|---|---|

| Benzodioxole-F | 12 nM | 3.2 |

| Piperidine-NH → NMe | 45 nM | 6.8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.